2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound with a complex structure that includes a thiazole ring, a chloro group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-(4-methylphenyl)-1,3-thiazol-2-amine with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes are often employed to ensure the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloro-4-methylphenyl)propanamide
- (RS)-2-chloro-N-(2-methylphenyl)propanamide
Uniqueness
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-8-3-5-10(6-4-8)11-7-18-13(15-11)16-12(17)9(2)14/h3-7,9H,1-2H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYKCGYKNFKCRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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